molecular formula C6H6O4 B6235406 (2S)-2-(furan-2-yl)-2-hydroxyacetic acid CAS No. 130795-22-1

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid

Cat. No.: B6235406
CAS No.: 130795-22-1
M. Wt: 142.1
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Description

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is an organic compound that features a furan ring substituted with a hydroxyacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid typically involves the reaction of furan derivatives with glyoxylic acid. One common method is the condensation of furan-2-carbaldehyde with glyoxylic acid under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, biocatalytic methods using engineered enzymes have been explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The hydroxy group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid involves its interaction with various molecular targets. The hydroxyacetic acid group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Similar structure but lacks the hydroxyacetic acid group.

    2-(furan-2-yl)ethanol: Similar structure but with an alcohol group instead of a hydroxyacetic acid group.

    Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.

Uniqueness

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is unique due to the presence of both a furan ring and a hydroxyacetic acid group.

Properties

CAS No.

130795-22-1

Molecular Formula

C6H6O4

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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